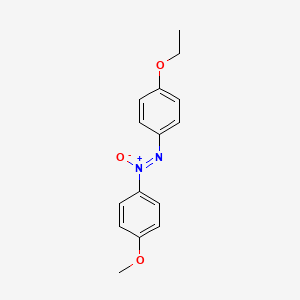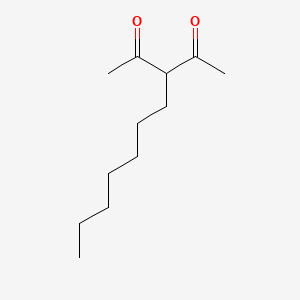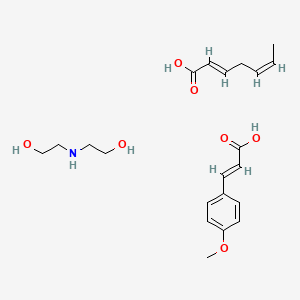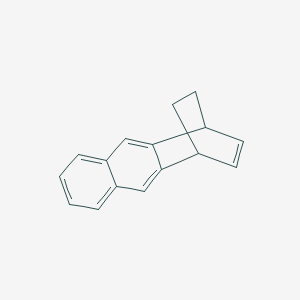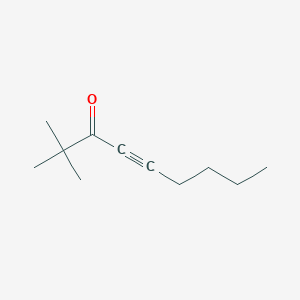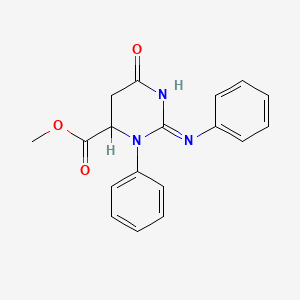
Nonacos-11-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nonacos-11-ene is a long-chain hydrocarbon with the molecular formula C29H58 It is an alkene, characterized by the presence of a double bond between the 11th and 12th carbon atoms in the chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Nonacos-11-ene can be synthesized through various methods, including the dehydrogenation of nonacosane. This process involves the removal of hydrogen atoms to form the double bond at the 11th position. The reaction typically requires high temperatures and the presence of a catalyst to facilitate the dehydrogenation process .
Industrial Production Methods
Industrial production of this compound often involves the catalytic dehydrogenation of long-chain alkanes. This method is preferred due to its efficiency and scalability. The process is carried out in large reactors where the alkane is heated in the presence of a metal catalyst, such as platinum or palladium, to achieve the desired dehydrogenation .
Analyse Des Réactions Chimiques
Types of Reactions
Nonacos-11-ene undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and ozone.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include hydrogen gas in the presence of a metal catalyst.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous solution.
Reduction: Hydrogen gas (H2) with a platinum or palladium catalyst.
Substitution: Chlorine (Cl2) or bromine (Br2) in the presence of light or heat.
Major Products Formed
Oxidation: Formation of alcohols, ketones, or carboxylic acids depending on the reaction conditions.
Reduction: Formation of the corresponding alkane.
Substitution: Formation of haloalkanes.
Applications De Recherche Scientifique
Nonacos-11-ene has several applications in scientific research:
Chemistry: Used as a model compound to study the behavior of long-chain alkenes in various chemical reactions.
Biology: Investigated for its role in the chemical communication of insects, particularly in pheromone signaling.
Medicine: Explored for its potential use in drug delivery systems due to its hydrophobic nature.
Mécanisme D'action
The mechanism of action of Nonacos-11-ene involves its interaction with various molecular targets and pathways. As an alkene, it can participate in addition reactions where the double bond is broken, and new atoms or groups are added to the carbon atoms. This reactivity makes it a valuable intermediate in organic synthesis. In biological systems, this compound can interact with cell membranes and proteins, influencing their structure and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
Nonacosane: A saturated hydrocarbon with the formula C29H60. Unlike Nonacos-11-ene, it does not contain a double bond and is less reactive.
Hentriacontane: Another long-chain alkane with the formula C31H64.
Uniqueness
This compound’s uniqueness lies in its double bond, which imparts distinct chemical properties and reactivity compared to its saturated counterparts. This makes it more versatile in chemical synthesis and applications in various fields .
Propriétés
Numéro CAS |
54863-77-3 |
|---|---|
Formule moléculaire |
C29H58 |
Poids moléculaire |
406.8 g/mol |
Nom IUPAC |
nonacos-11-ene |
InChI |
InChI=1S/C29H58/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h21,23H,3-20,22,24-29H2,1-2H3 |
Clé InChI |
GZDZVTNYHONRIK-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCC=CCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


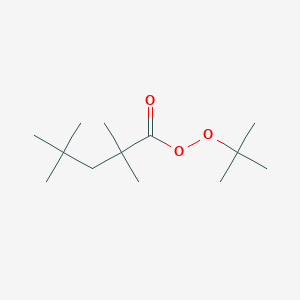

![1-[4-(3-Hydroxyphenyl)-1-pentylpiperidin-4-YL]propan-1-one](/img/structure/B14637272.png)

